N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide
Description
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide is a synthetic compound featuring a 1,4-benzodioxin core linked to a furan-3-yl-hydroxypropyl moiety via an ethanediamide bridge. The benzodioxin ring system is notable for its presence in bioactive molecules, such as antihepatotoxic agents (e.g., silybin derivatives) , while the furan group is associated with antioxidant and anti-inflammatory properties . The hydroxypropyl side chain may enhance solubility and metabolic stability compared to simpler analogues.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c20-13(11-4-6-23-10-11)3-5-18-16(21)17(22)19-12-1-2-14-15(9-12)25-8-7-24-14/h1-2,4,6,9-10,13,20H,3,5,7-8H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDGMUQVFBJDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin and 3-furan-3-yl-3-hydroxypropylamine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques would ensure the consistency and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers might investigate its interactions with various enzymes, receptors, or cellular pathways to understand its effects on biological systems.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide might be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antihepatotoxic Benzodioxin Derivatives
Compounds containing the 1,4-dioxane or benzodioxin ring system, such as silybin (a silymarin component), demonstrate antihepatotoxic activity. In , synthesized flavones (e.g., 4f and 4g ) with a 1,4-dioxane ring showed efficacy comparable to silymarin in carbon tetrachloride-induced hepatotoxicity models. Key findings include:
Key Observations :
- The absence of a flavonoid core in the target compound suggests divergent mechanisms compared to silybin derivatives.
Furan-Containing Analogues
Furan derivatives, such as N-phenyl-2-furohydroxamic acid (11) from , exhibit antioxidant activity via free radical scavenging (e.g., DPPH assay). However, the target compound’s furan-3-yl group differs in substitution pattern, which could alter reactivity:
| Compound | Furan Substituent | Antioxidant Activity (DPPH IC₅₀) | Reference |
|---|---|---|---|
| N-Phenyl-2-furohydroxamic acid (11) | 2-furyl | 12.5 μM | |
| Target Compound | 3-furyl | Not reported | — |
Structural Implications :
Amide/Ethanediamide Derivatives
Ethanediamide bridges are present in pharmaceuticals like benzathine benzylpenicillin () and pesticide chemicals (). The target compound’s ethanediamide linker may improve stability compared to simpler amides:
Key Differences :
- The ethanediamide bridge in the target compound introduces conformational rigidity, which could optimize receptor binding compared to flexible alkylamide chains in analogues like ADB-FUBINACA .
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and therapeutic implications.
- Molecular Formula : C27H25N3O4S
- Molecular Weight : Approximately 481.57 g/mol
- Structure : The compound features a benzodioxane moiety, which is known for its diverse biological activities.
Enzyme Inhibition
Research has indicated that compounds with a benzodioxane structure exhibit significant enzyme inhibitory activities. A study on related sulfonamide derivatives showed substantial inhibition against:
- α-glucosidase : This enzyme is crucial in carbohydrate metabolism, and its inhibition can be beneficial for managing Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase (AChE) : Inhibitors of AChE are essential in the treatment of Alzheimer's disease due to their role in increasing acetylcholine levels in the brain .
The compound's ability to inhibit these enzymes suggests potential therapeutic applications in metabolic disorders and neurodegenerative diseases.
Anticancer Activity
Several studies have explored the anticancer properties of benzodioxane derivatives. Compounds similar to this compound have demonstrated:
- Cytotoxic Effects : In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines.
- Broad-Spectrum Antitumor Activity : Some derivatives exhibit promising results compared to conventional chemotherapeutic agents, suggesting a potential role in cancer therapy .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting key enzymes involved in metabolic pathways, the compound can alter glucose metabolism and cholinergic signaling.
- Antioxidant Properties : Compounds with similar structures often exhibit antioxidant activities that protect cells from oxidative stress, contributing to their anticancer effects .
- Molecular Docking Studies : Computational studies have supported the hypothesis that this compound can effectively bind to target enzymes, enhancing its inhibitory potential .
Study on Enzyme Inhibition
A recent study synthesized various sulfonamide derivatives containing the benzodioxane moiety and tested their inhibitory effects on α-glucosidase and AChE. The results indicated that many synthesized compounds showed significant inhibitory activity against α-glucosidase while exhibiting weaker effects on AChE. This suggests a selective mechanism of action that could be exploited for therapeutic purposes in T2DM management and Alzheimer's disease treatment .
Antitumor Activity Assessment
In another study focusing on the anticancer properties of benzodioxane derivatives, several compounds were evaluated for cytotoxicity against different cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values comparable to established anticancer drugs, indicating their potential as effective alternatives or adjuncts in cancer therapy .
Q & A
Q. What are the standard synthetic protocols for N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including amidation and coupling steps. Key considerations include:
- Temperature Control : Reactions may require low temperatures (e.g., 0–5°C) to prevent side reactions such as hydrolysis of the furan or benzodioxin moieties .
- Inert Atmosphere : Use of nitrogen or argon to protect oxygen-sensitive intermediates, especially during amide bond formation .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions or EDCI/HOBt for carbodiimide-mediated couplings .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product .
Q. How is the structure and purity of this compound confirmed?
- Methodological Answer : Analytical validation involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the benzodioxin and furan substituents. For example, characteristic shifts for the dihydrobenzodioxin protons appear at δ 4.2–4.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What are the key structural features influencing its reactivity?
- Methodological Answer : The compound’s reactivity is governed by:
- Benzodioxin Core : Electron-rich aromatic system prone to electrophilic substitution (e.g., nitration or halogenation at the 6-position) .
- Furan-3-yl Group : Susceptibility to ring-opening under acidic conditions or oxidation to form dihydrofuran derivatives .
- Hydroxypropyl Linker : Potential for hydrogen bonding or derivatization (e.g., esterification or sulfonation) .
Advanced Research Questions
Q. How can computational methods optimize its synthesis pathways?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can:
- Predict transition states for amidation or coupling steps, identifying energy barriers .
- Screen solvent effects (e.g., polar aprotic solvents like DMF enhance nucleophilicity of the hydroxypropyl group) .
- Example Workflow :
Optimize reactants/intermediates using Gaussian 02.
Simulate reaction pathways with IRC (Intrinsic Reaction Coordinate) analysis.
Validate predictions with small-scale trials .
Q. What experimental design strategies improve reaction yields?
- Methodological Answer : Use Design of Experiments (DoE) to minimize trial-and-error:
- Factorial Design : Test variables (temperature, solvent ratio, catalyst loading) and interactions. For example:
| Factor | Levels (-1 / +1) |
|---|---|
| Temperature | 25°C / 60°C |
| Solvent (DMF:H₂O) | 9:1 / 7:3 |
| Catalyst Loading | 5 mol% / 10 mol% |
- Response Surface Methodology (RSM) : Model nonlinear relationships to identify optimal conditions (e.g., 45°C, DMF:H₂O 8:2, 8 mol% catalyst) .
Q. How can researchers investigate its bioactivity and mechanisms of action?
- Methodological Answer :
- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to biological targets (e.g., kinases or GPCRs) .
- ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and cytotoxicity (MTT assay on HEK-293 cells) .
Q. How can contradictions in analytical data (e.g., NMR vs. MS) be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR integration ratios with MS isotopic patterns to detect impurities .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., diastereomeric mixtures) .
- X-ray Crystallography : If available, determine absolute configuration to confirm regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
